molecular formula C13H13NO2 B14670988 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one CAS No. 49744-74-3

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one

Katalognummer: B14670988
CAS-Nummer: 49744-74-3
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: YKWMYPVOGWWSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridinone derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-2-methyl-1-(4-methylphenyl)dihydropyridin-4(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-2-methyl-1-phenylpyridin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.

    3-Hydroxy-2-methyl-1-(4-chlorophenyl)pyridin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which may confer specific biological or chemical properties not found in similar compounds.

Eigenschaften

CAS-Nummer

49744-74-3

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4-one

InChI

InChI=1S/C13H13NO2/c1-9-3-5-11(6-4-9)14-8-7-12(15)13(16)10(14)2/h3-8,16H,1-2H3

InChI-Schlüssel

YKWMYPVOGWWSKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=C2C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.